![molecular formula C16H22N2O3S B2833684 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide CAS No. 857493-98-2](/img/structure/B2833684.png)
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
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Description
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their antibacterial and antitubercular activities.
Scientific Research Applications
Organic Sulfur Compounds and Reactions
Research has shown that benzothiazine derivatives, similar to the chemical structure , are involved in complex reactions yielding various products. For instance, the treatment of benzothiazine hydroxamic acids can result in lactams and unsaturated acids, highlighting the compound's versatility in organic synthesis and potential utility in developing pharmaceuticals (R. T. Coutts, S. Matthias, E. Mah, N. J. Pound, 1970).
Antifungal Activity
A significant application of benzothiazin derivatives is found in their antifungal properties. The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and their screening against various fungal pathogens demonstrated appreciable activity, suggesting their potential as antifungal agents (G. Gupta, S. Wagh, 2006).
Antioxidant and Antimicrobial Properties
Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity. This indicates their potential for antioxidant applications, and further suggests that modifications to their structure could yield compounds with enhanced biological activity (Matloob Ahmad et al., 2012).
Anticancer Activity
Derivatives of benzothiazole, particularly those incorporating the 2-(4-aminophenyl)benzothiazole structure, have been studied for their potential antitumor activity. Certain compounds have shown considerable activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer treatment (L. Yurttaş et al., 2015).
Photovoltaic and Ligand-Protein Interaction Studies
The investigation of bioactive benzothiazolinone acetamide analogs in spectroscopic and quantum mechanical studies, as well as their efficiency in photovoltaic applications and interactions with proteins like Cyclooxygenase 1 (COX1), suggests a broad spectrum of utility. These compounds exhibit good light-harvesting efficiency and potential anti-inflammatory properties, making them candidates for applications in dye-sensitized solar cells and pharmaceuticals (Y. Mary et al., 2020).
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(2)21-9-5-8-17-15(19)10-14-16(20)18-12-6-3-4-7-13(12)22-14/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRLUKMUVWCXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
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